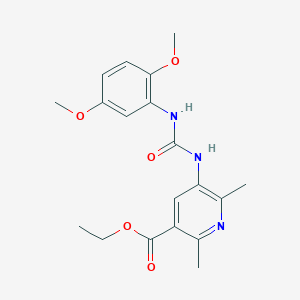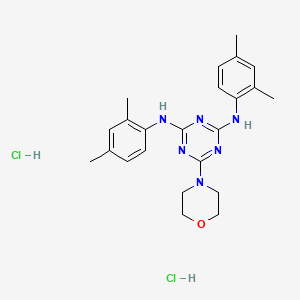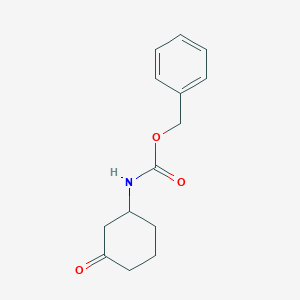
Benzyl (3-oxocyclohexyl)carbamate
Descripción general
Descripción
Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Molecular Structure Analysis
The InChI code for Benzyl (3-oxocyclohexyl)carbamate is 1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
Benzyl (3-oxocyclohexyl)carbamate is a solid at room temperature . The compound should be stored in a dry environment .
Aplicaciones Científicas De Investigación
1. Stereospecific Coupling in Organic Synthesis
Benzyl carbamates are used in stereospecific coupling reactions with aryl- and heteroarylboronic esters, a process crucial in organic synthesis. Depending on the ligand used, this reaction can proceed with either selective inversion or retention at the electrophilic carbon. For instance, tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to inversion. This flexibility is significant in the synthesis of complex molecules (Harris et al., 2013).
2. Development of Antibacterial Agents
A series of (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. These compounds are ineffective against Gram-negative bacteria, indicating specificity in their action. The structure of the ester group in these compounds significantly influences their antibacterial activity, making them potential candidates for developing new antibacterial drugs (Liang et al., 2020).
3. Synthesis of Oxygenated Cyclohexylamino Building Blocks
Benzyl N-(1-cyclohex-3-enyl)carbamate undergoes various transformations like iodination and epoxidation, leading to the synthesis of oxygenated cyclohexylamino building blocks. These transformations are pivotal in developing complex organic compounds and have diverse applications in synthetic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).
4. Application in Photolabile Compounds Synthesis
Carbamoyl derivatives of photolabile benzoins, particularly of 3′,5′-dimethoxybenzoin, are synthesized via mixed p-nitrophenyl carbonate of the benzoin. These compounds are crucial in photochemistry, where their unique properties are exploited for various applications, including the controlled release of amines through photolysis (Papageorgiou & Corrie, 1997).
5. Gold(I)-Catalyzed Hydroamination
Benzyl carbamates are involved in Gold(I)-catalyzed hydroamination reactions, which are significant in forming complex organic structures. This process is effective for a range of N-unsubstituted carbamates and various substituted allenes, highlighting its versatility in organic synthesis (Kinder, Zhang, & Widenhoefer, 2008).
Safety and Hazards
The safety information for Benzyl (3-oxocyclohexyl)carbamate includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
benzyl N-(3-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIOGCPRWWFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-oxocyclohexyl)carbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


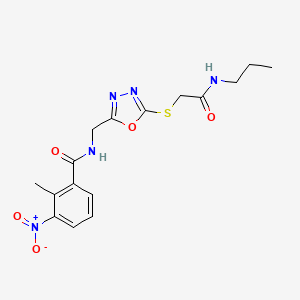
![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)
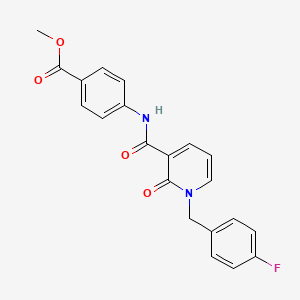
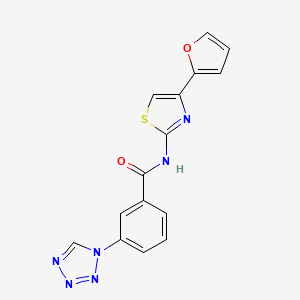


![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)
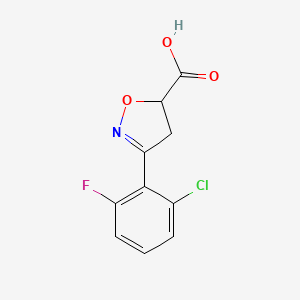
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
